molecular formula C10H19NO2 B14902836 Methyl 1-(propylamino)cyclopentane-1-carboxylate

Methyl 1-(propylamino)cyclopentane-1-carboxylate

Cat. No.: B14902836
M. Wt: 185.26 g/mol
InChI Key: ATXQSJUOGFBDHY-UHFFFAOYSA-N
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Description

Methyl 1-(propylamino)cyclopentane-1-carboxylate is an organic compound with the molecular formula C10H19NO2 It is a derivative of cyclopentane, featuring a propylamino group and a methyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 1-(propylamino)cyclopentane-1-carboxylate typically involves the reaction of cyclopentanone with propylamine, followed by esterification with methanol. The reaction conditions often include the use of a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of high-pressure reactors and advanced catalysts can further enhance the production process, ensuring a consistent and high-quality product.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-(propylamino)cyclopentane-1-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Methyl 1-(propylamino)cyclopentane-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 1-(propylamino)cyclopentane-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentanecarboxylic acid: A related compound with a carboxylic acid functional group.

    Methyl cyclopentanecarboxylate: Similar in structure but lacks the propylamino group.

    Cyclopentane derivatives: Various derivatives with different substituents on the cyclopentane ring.

Uniqueness

Methyl 1-(propylamino)cyclopentane-1-carboxylate is unique due to the presence of both a propylamino group and a methyl ester functional group. This combination imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H19NO2

Molecular Weight

185.26 g/mol

IUPAC Name

methyl 1-(propylamino)cyclopentane-1-carboxylate

InChI

InChI=1S/C10H19NO2/c1-3-8-11-10(9(12)13-2)6-4-5-7-10/h11H,3-8H2,1-2H3

InChI Key

ATXQSJUOGFBDHY-UHFFFAOYSA-N

Canonical SMILES

CCCNC1(CCCC1)C(=O)OC

Origin of Product

United States

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